molecular formula C10H8N2O3 B185881 1-(7-Nitro-1H-indol-3-YL)ethanone CAS No. 165669-21-6

1-(7-Nitro-1H-indol-3-YL)ethanone

Cat. No. B185881
M. Wt: 204.18 g/mol
InChI Key: NDXMZEQFBKFBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05721246

Procedure details

A 1.0M solution (11 ml) of dimethylaluminum chloride (11 mmol) in hexane was added to 50 ml of a solution of 1.2 g (7.5 mmol) of 7-nitro-1H-indole in dichloromethane at 0° C. in a nitrogen atmosphere, followed by the addition of 2.1 ml (29.5 mmol) of acetyl chloride at 0° C. The obtained mixture was stirred at room temperature for 4 hours, followed by the addition of a saturated aqueous solution of ammonium chloride. The precipitate thus formed was recovered by filtration and washed with hot ethanol sufficiently. The washings and the filtrate were combined and concentrated. Water was added to the residue and the resulting mixture was extracted with ethyl acetate. The organic phase was washed with a saturated aqueous solution of common salt, dried over magnesium sulfate and distilled in a vacuum to remove the solvent. The residue was purified by silica gel column chromatography to give 3-acetyl-7-nitro-1H-indole. This product was dissolved in 100 ml of methanol and hydrogenated in the presence of palladium-carbon at ordinary temperature under normal pressure. After the removal of the catalyst by filtration, the filtrate was concentrated to dryness to give 790 mg of the title compound.
[Compound]
Name
solution
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].C[Al+]C.[N+:5]([C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:16]=1[NH:15][CH:14]=[CH:13]2)([O-:7])=[O:6].[C:17](Cl)(=[O:19])[CH3:18].[Cl-].[NH4+]>CCCCCC.ClCCl>[C:17]([C:13]1[C:12]2[C:16](=[C:8]([N+:5]([O-:7])=[O:6])[CH:9]=[CH:10][CH:11]=2)[NH:15][CH:14]=1)(=[O:19])[CH3:18] |f:0.1,4.5|

Inputs

Step One
Name
solution
Quantity
11 mL
Type
reactant
Smiles
Name
Quantity
11 mmol
Type
reactant
Smiles
[Cl-].C[Al+]C
Name
solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
1.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C=CNC12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate thus formed
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
WASH
Type
WASH
Details
washed with hot ethanol sufficiently
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with a saturated aqueous solution of common salt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled in a vacuum
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C1=CNC2=C(C=CC=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.